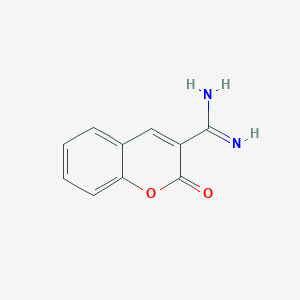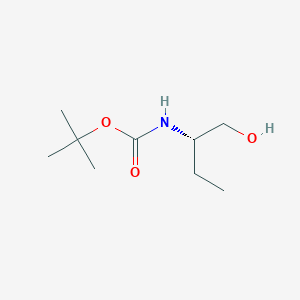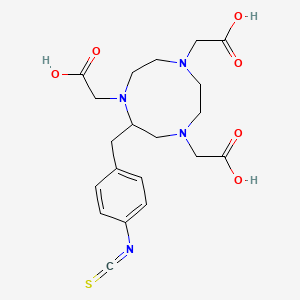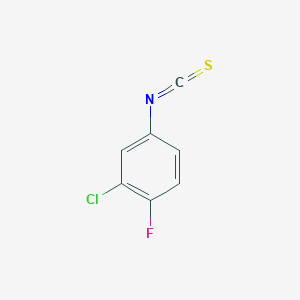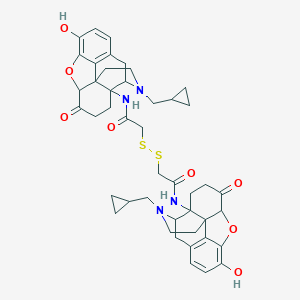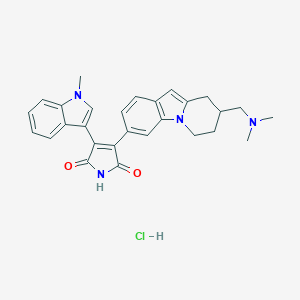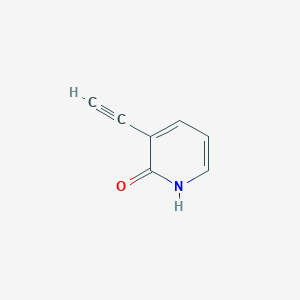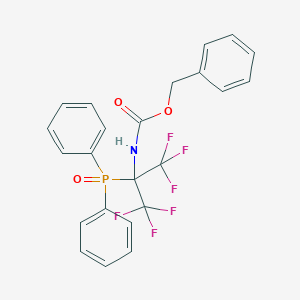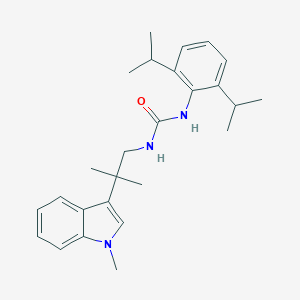
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, also known as BIM-23127, is a chemical compound that belongs to the class of urea-based compounds. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves its interaction with specific targets in the body, including enzymes and receptors. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to interact with specific receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Effets Biochimiques Et Physiologiques
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have neuroprotective properties and improve cognitive function. Additionally, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, including its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new analogs of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves a multi-step process that starts with the reaction of 2,6-diisopropylaniline with 2-bromo-1-(1-methyl-1H-indol-3-yl)propan-2-ol to form an intermediate product. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form the final product, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its neuroprotective properties and its ability to improve cognitive function.
Propriétés
Numéro CAS |
145131-27-7 |
|---|---|
Nom du produit |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- |
Formule moléculaire |
C26H35N3O |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-methyl-2-(1-methylindol-3-yl)propyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-17(2)19-12-10-13-20(18(3)4)24(19)28-25(30)27-16-26(5,6)22-15-29(7)23-14-9-8-11-21(22)23/h8-15,17-18H,16H2,1-7H3,(H2,27,28,30) |
Clé InChI |
ASYGISDXVLIWAH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
Autres numéros CAS |
145131-27-7 |
Synonymes |
3-(2,6-dipropan-2-ylphenyl)-1-[2-methyl-2-(1-methylindol-3-yl)propyl]u rea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




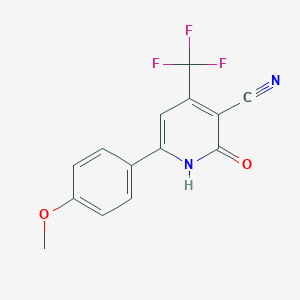
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
